1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine 1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1112385-35-9
VCID: VC11970852
InChI: InChI=1S/C22H19ClN4OS/c23-17-7-1-2-8-18(17)25-12-14-27(15-13-25)22(28)20-19(26-10-3-4-11-26)16-6-5-9-24-21(16)29-20/h1-11H,12-15H2
SMILES: C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Molecular Formula: C22H19ClN4OS
Molecular Weight: 422.9 g/mol

1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine

CAS No.: 1112385-35-9

Cat. No.: VC11970852

Molecular Formula: C22H19ClN4OS

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine - 1112385-35-9

Specification

CAS No. 1112385-35-9
Molecular Formula C22H19ClN4OS
Molecular Weight 422.9 g/mol
IUPAC Name [4-(2-chlorophenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone
Standard InChI InChI=1S/C22H19ClN4OS/c23-17-7-1-2-8-18(17)25-12-14-27(15-13-25)22(28)20-19(26-10-3-4-11-26)16-6-5-9-24-21(16)29-20/h1-11H,12-15H2
Standard InChI Key FUHAPZJRKPZAGH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Canonical SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular formula of C₂₂H₁₉ClN₄OS and a molecular weight of 422.9 g/mol. Its IUPAC name is [4-(2-chlorophenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone, reflecting its hybrid structure comprising a thienopyridine core, a piperazine linker, and a pyrrole substituent. Key identifiers include:

PropertyValue
CAS No.1112385-35-9
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
InChIKeyFUHAPZJRKPZAGH-UHFFFAOYSA-N
PubChem CID49661130

The thieno[2,3-b]pyridine moiety is fused with a pyrrole ring at the 3-position, while the 2-chlorophenyl group is tethered via a piperazine-carboxamide bridge. This architecture suggests potential for multi-target interactions in biological systems.

Synthesis and Structural Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential reactions to assemble the thienopyridine-pyrrole core and subsequent functionalization. A representative approach includes:

  • Formation of the thieno[2,3-b]pyridine scaffold: Cyclocondensation of appropriately substituted pyridine precursors with sulfur-containing reagents under reflux conditions.

  • Introduction of the pyrrole ring: Palladium-catalyzed coupling or nucleophilic substitution at the 3-position of the thienopyridine core.

  • Piperazine linkage: Amide bond formation between the thienopyridine-pyrrole carbonyl and the 4-(2-chlorophenyl)piperazine moiety using coupling agents like HATU or EDCI.

Reaction conditions often involve reflux in ethanol with sodium ethoxide to facilitate cyclization and coupling steps. Yield optimization remains challenging due to steric hindrance from the tri-substituted thienopyridine system.

Biological Activity and Mechanism

ActivityMechanism/TargetSource Compound
AnticancerTopoisomerase II inhibitionThieno[2,3-b]pyridines
Anti-inflammatoryCOX-2/LOX dual inhibitionPyrazole derivatives
AntipsychoticmGluR5 modulationPiperazine carboxamides

The pyrrole-thienopyridine system may intercalate DNA or inhibit kinase pathways, while the piperazine linker enhances solubility and target affinity . Preliminary assays suggest low-micromolar activity against Leishmania donovani promastigotes, though selectivity over mammalian cells requires improvement .

Comparative Analysis with Related Compounds

Structure-Activity Relationships (SAR)

Modifications to the core structure significantly impact bioactivity:

ModificationEffect on ActivityReference
Replacement of pyrrole with imidazole↑ CYP5122A1 selectivity
Substitution at piperazine N-atomAlters pharmacokinetics
Halogenation (e.g., Cl)Enhances target binding

For instance, replacing the 4-pyridyl group with imidazole in analog 18p improved selectivity for sterol C4-methyl oxidase (CYP5122A1) but reduced antiparasitic potency .

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